2-Fluoro-2-(pyridin-3-yl)ethan-1-amine
Overview
Description
2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-pyridylethylamine, act as histamine agonists, specifically for the h1 subtype .
Mode of Action
It’s worth noting that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues, which could influence their interaction with biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF of 0500 (BCF = 3162), indicating its potential bioavailability .
Result of Action
Compounds with similar structures have demonstrated strong activity against certain fungi, suggesting potential antifungal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine. For instance, its volatilization from water, persistence time, and removal in wastewater treatment are all factors that could impact its environmental behavior .
Biochemical Analysis
Biochemical Properties
2-Fluoro-2-(pyridin-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been identified, where a certain dosage level leads to significant changes in physiological and biochemical parameters. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. The compound’s metabolism can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. This localization can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-fluoro-2-pyridin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7(4-9)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIREJWXPKZKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.